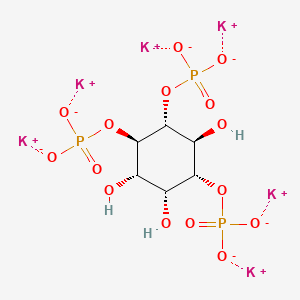

D-myo-Inositol 1,4,5-trisphosphate (hexapotassium salt)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

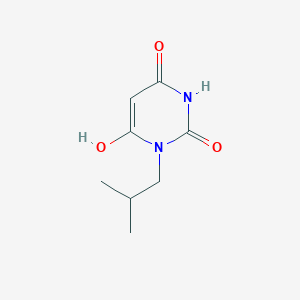

D-myo-Inositol 1,4,5-trisphosphate (hexapotassium salt): is a biologically significant molecule that acts as a second messenger in various cellular processes. It is produced in cells by the enzymatic hydrolysis of phosphatidyl inositol-4,5-bisphosphate by phospholipase C. This compound plays a crucial role in the regulation of intracellular calcium levels by binding to specific receptors and triggering the release of calcium from intracellular stores .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of D-myo-Inositol 1,4,5-trisphosphate (hexapotassium salt) typically involves the enzymatic hydrolysis of phosphatidyl inositol-4,5-bisphosphate. This reaction is catalyzed by phospholipase C, resulting in the formation of D-myo-Inositol 1,4,5-trisphosphate and diacylglycerol .

Industrial Production Methods: Industrial production of D-myo-Inositol 1,4,5-trisphosphate (hexapotassium salt) involves the extraction of inositol from natural sources such as fruits, followed by chemical modification to introduce the phosphate groups. The final product is then converted to its hexapotassium salt form for increased solubility and stability .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: D-myo-Inositol 1,4,5-trisphosphate can undergo oxidation reactions, although these are less common in biological systems.

Reduction: Reduction reactions are also rare for this compound.

Substitution: The compound can participate in substitution reactions, particularly involving the phosphate groups.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride may be employed.

Substitution: Phosphorylation reagents such as phosphoric acid and its derivatives are commonly used.

Major Products Formed:

Oxidation: Oxidized derivatives of inositol phosphates.

Reduction: Reduced forms of inositol phosphates.

Substitution: Various phosphorylated inositol derivatives.

Applications De Recherche Scientifique

Chemistry: D-myo-Inositol 1,4,5-trisphosphate (hexapotassium salt) is used as a reagent in the study of inositol phosphate metabolism and signaling pathways.

Biology: In biological research, this compound is crucial for studying calcium signaling pathways, as it acts as a second messenger that triggers the release of calcium from intracellular stores .

Medicine: In medical research, D-myo-Inositol 1,4,5-trisphosphate is investigated for its role in various physiological processes, including cell growth, differentiation, and apoptosis. It is also studied for its potential therapeutic applications in diseases related to calcium signaling dysregulation .

Industry: In the industrial sector, this compound is used in the development of biochemical assays and diagnostic tools that rely on calcium signaling .

Mécanisme D'action

D-myo-Inositol 1,4,5-trisphosphate (hexapotassium salt) exerts its effects by binding to specific receptors known as inositol trisphosphate receptors (IP3 receptors) located on the membrane of the endoplasmic reticulum. This binding triggers the opening of calcium channels, leading to the release of calcium ions into the cytoplasm. The increase in intracellular calcium concentration activates various calcium-dependent signaling pathways that regulate numerous cellular functions .

Comparaison Avec Des Composés Similaires

D-myo-Inositol 1,3,4,5-tetrakisphosphate: Another inositol phosphate derivative involved in calcium signaling.

D-myo-Inositol 1,4-bisphosphate: A precursor in the biosynthesis of D-myo-Inositol 1,4,5-trisphosphate.

D-myo-Inositol 1,3,4-trisphosphate: A related compound with similar signaling functions.

Uniqueness: D-myo-Inositol 1,4,5-trisphosphate (hexapotassium salt) is unique due to its specific role in calcium signaling and its ability to bind to IP3 receptors, leading to the release of calcium from intracellular stores. This specific interaction and its high solubility in water make it particularly valuable in both research and industrial applications .

Propriétés

Formule moléculaire |

C6H9K6O15P3 |

|---|---|

Poids moléculaire |

648.64 g/mol |

Nom IUPAC |

hexapotassium;[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonatooxycyclohexyl] phosphate |

InChI |

InChI=1S/C6H15O15P3.6K/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12;;;;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;;;;/q;6*+1/p-6/t1-,2+,3+,4-,5-,6-;;;;;;/m1....../s1 |

Clé InChI |

DVOPWCOAGWTTEN-PPKFVSOLSA-H |

SMILES isomérique |

[C@H]1([C@@H]([C@H]([C@@H]([C@H]([C@@H]1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O.[K+].[K+].[K+].[K+].[K+].[K+] |

SMILES canonique |

C1(C(C(C(C(C1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O.[K+].[K+].[K+].[K+].[K+].[K+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-6-chloro-5-[ethyl(isopropyl)amino]-N-methanehydrazonoylpyrazine-2-carboxamide](/img/structure/B12435866.png)

![13,26,39,52,53,55,56,57-Octaza-54-stannatetradecacyclo[25.25.3.114,25.140,51.02,11.04,9.012,53.015,24.017,22.028,37.030,35.038,55.041,50.043,48]heptapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25(57),26,28,30,32,34,36,38,40(56),41,43,45,47,49,51-heptacosaene](/img/structure/B12435892.png)

![(3E)-3-(2H-1,3-benzodioxol-5-ylmethylidene)-4-[(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B12435904.png)

![4-(1-Ethyl-7-{[(3S)-piperidin-3-yl]methoxy}-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B12435905.png)

![2-[(5-Bromopyridin-2-yl)formamido]propanoic acid](/img/structure/B12435911.png)

![8-[(2E)-4-hydroxy-4-methylpent-2-enoyl]-3-isopropyl-7-methylnaphthalene-1,2-dione](/img/structure/B12435932.png)